2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide
Description
2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-16-10-11-21-19(12-16)26(30(24(32)15-35-26)18-7-5-6-17(27)13-18)25(33)29(21)14-23(31)28-20-8-3-4-9-22(20)34-2/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKXGHCGPQUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of indoline-2,3-dione with 3-fluorophenylamine to form an intermediate, which is then subjected to cyclization with thiazolidine-2,4-dione under acidic conditions to yield the spirocyclic core. Subsequent acylation with 2-methoxyphenylacetyl chloride completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as flow chemistry and microreactor technology can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles: These compounds share a similar indoline core but differ in their substituents and overall structure.
Dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidines]: These compounds also feature a spirocyclic structure but have different functional groups and ring systems.
Uniqueness
The uniqueness of 2-(3’-(3-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups and spirocyclic architecture, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide represents a class of spiro-indoline derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and condensation methods. The spiro-indoline framework is formed through the reaction of appropriate thiazolidine precursors with substituted acetamides. The presence of fluorine and methoxy groups enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit notable antimicrobial properties. For example, derivatives containing thiazole moieties have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL for certain derivatives .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus | 8 |
| 3j | E. faecium | 2 |
Anticancer Activity
The anticancer potential of spiro-indoline derivatives has been evaluated against various human cancer cell lines. Notably, compounds with similar structures have demonstrated significant antiproliferative effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation pathways .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF7 | Similar Derivative | 5.5 |
| HCT116 | Similar Derivative | 7.0 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, spiro-indoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial growth. The proposed mechanisms include:
- Enzyme Inhibition : Compounds may act as inhibitors of topoisomerases or kinases involved in DNA replication.
- Membrane Disruption : Antimicrobial activity could result from disruption of bacterial membrane integrity.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through caspase activation.
Case Studies
Several studies have explored the efficacy of thiazolidine derivatives in clinical settings:
- A study demonstrated that a derivative similar to the target compound showed a significant reduction in tumor size in mouse models when administered at specific dosages .
- Another investigation highlighted the antimicrobial efficacy against drug-resistant strains, suggesting potential for development into therapeutic agents for resistant infections .
Q & A
Q. What are the critical steps in synthesizing this spiro-indoline-thiazolidinone acetamide derivative?
The synthesis typically involves multi-step reactions, including:
- Formation of the spirocyclic core : Cyclocondensation of substituted isatins with thiazolidinone precursors under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
- Acetamide coupling : Reaction of the spiro intermediate with 2-methoxyphenylamine derivatives using coupling agents like EDC/HOBt or catalytic triethylamine .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified via HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the spirocyclic structure, substituent positions (e.g., 3-fluorophenyl), and acetamide linkage .
- Mass spectrometry (HRMS) : To validate the molecular formula (e.g., C₂₉H₂₅FN₃O₄S) and rule out side products .
- IR spectroscopy : Identification of carbonyl stretches (~1700 cm⁻¹ for dioxo groups) and amide N-H bonds (~3300 cm⁻¹) .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening often includes:
- In vitro enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or protein kinases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during spirocycle formation?
- Solvent selection : DMF enhances reaction rates but may require post-synthesis dialysis to remove residual solvents. Ethanol reduces side reactions but slows kinetics .
- Catalyst screening : Triethylamine vs. DBU for base-catalyzed cyclization; DBU may reduce racemization in chiral intermediates .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from 24h to 4h .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity?
- 3-Fluorophenyl moiety : Enhances lipophilicity (LogP ~3.2) and membrane permeability, critical for blood-brain barrier penetration in CNS-targeted therapies .
- 2-Methoxyphenyl acetamide : Hydrogen bonding with Ser530 in COX-2 active site, confirmed via molecular docking simulations .
- Comparative SAR studies : Replace the 5-methyl group with bulkier substituents (e.g., ethyl) to evaluate steric effects on enzyme binding .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Orthogonal assays : Validate COX-2 inhibition using both fluorometric (PGDH-coupled) and ELISA-based methods to rule out assay-specific artifacts .
- Crystallographic analysis : Solve the protein-ligand co-crystal structure via SHELXL refinement to confirm binding mode discrepancies .
- Batch-to-batch consistency : Ensure compound purity (>98%) via HPLC and control for solvent residues (e.g., DMF) that may interfere with assays .
Q. What computational methods predict the compound’s physicochemical and ADMET properties?
- LogP and solubility : Use Schrödinger’s QikProp or SwissADME to estimate LogP (~3.5) and aqueous solubility (<10 µM), guiding formulation strategies .
- Metabolite prediction : CypReact or GLORYx to identify potential Phase I/II metabolites (e.g., hydroxylation at the indoline ring) .
- Toxicity screening : ProTox-II for hepatotoxicity alerts related to the thiazolidinone moiety .
Q. How can crystallographic data (e.g., twinned crystals) be processed to resolve the compound’s 3D structure?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities to capture weak reflections .
- SHELXL refinement : Apply TWIN and BASF commands to model twinned domains; validate with R₁/residual density maps .
- Hydrogen bonding analysis : Identify key interactions (e.g., N-H···O=C between acetamide and thiazolidinone) to explain stability .
Methodological Tables
Table 1: Key Synthetic Parameters for Spirocycle Formation
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | High yield, lower purity | |
| Catalyst | Triethylamine | Faster kinetics | |
| Temperature | 80°C (microwave) | 90% yield in 4h |
Table 2: Biological Activity Comparison by Substituent
| Substituent | COX-2 IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Notes |
|---|---|---|---|
| 3-Fluorophenyl | 0.45 | 12.3 (HeLa) | Enhanced selectivity |
| 4-Methoxyphenyl | 1.2 | 28.7 (MCF-7) | Reduced membrane uptake |
| 5-Ethyl (vs. methyl) | 0.62 | 9.8 (HeLa) | Improved steric fit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
